Home > Products > Screening Compounds P5753 > 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole - 919054-04-9

2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole

Catalog Number: EVT-3180853
CAS Number: 919054-04-9
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole

Compound Description: 5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole serves as a starting material for the synthesis of various benzimidazole-2-carboxamides, which have been investigated for their antimicrobial activity. These carboxamides are derived through a series of reactions starting with the conversion of the alcohol group in 5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole to a carboxylic acid.

5-(Hydroxymethyl)-2-(1-methyl-2-imidazolyl)-1H-benzimidazole

Compound Description: This compound was identified as a major constituent (79.18%) of Momordica charantia L. seed essential oil. The essential oil itself showed strong antimicrobial activity against various bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus) and a fungus (Candida tropicalis).

2-Ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid (CV-11974)

Compound Description: CV-11974 is the active metabolite of TCV-116, a potent and long-acting angiotensin II subtype-1 receptor antagonist. It demonstrated sustained antihypertensive effects in various hypertensive rat models, exceeding the potency of losartan.

2-Mercaptobenzimidazole (MBI) and 5-Hydroxy-2-mercapto-l-benzimidazole (MBI-OH)

Compound Description: MBI and MBI-OH are major metabolites of NC-1300-O-3, a new proton pump inhibitor with potent gastroprotective effects. Following oral administration of NC-1300-O-3 to rats and dogs, MBI and its hydroxylated derivative (MBI-OH) were found in significant quantities in plasma, urine, bile, and feces.

5-Methoxy-3H-benzimidazole-2-thione and 5-Difluoromethoxy-3H-benzimidazole-2-thione

Compound Description: These compounds are degradation products identified in long-term stored formulations of omeprazole and pantoprazole, respectively. 7,32 Their potential role as toxic antioxidants is a concern, emphasizing the importance of stability studies for benzimidazole-containing drugs.

2-Hydroxymethyl-3,4-dimethoxypyridine

Compound Description: This compound serves as the starting material for the synthesis of pantoprazole sodium, a proton pump inhibitor. 23,24 Its conversion to pantoprazole involves several steps, including chlorination, condensation with a benzimidazole derivative, and oxidation.

Source and Classification

The compound is identified by its IUPAC name, 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole, and has the molecular formula C9H7F3N2O2C_9H_7F_3N_2O_2 with a molecular weight of approximately 232.16 g/mol . It is categorized under heterocyclic compounds with nitrogen heteroatoms, particularly noted for its trifluoromethoxy group, which imparts unique chemical properties and biological activities .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves:

  1. Starting Materials: The synthesis begins with 5-(trifluoromethoxy)benzimidazole as a precursor.
  2. Reagents: Formaldehyde or paraformaldehyde is employed to introduce the hydroxymethyl group at the second position of the benzimidazole ring.
  3. Reaction Conditions: The reaction is generally conducted in an acidic medium (like hydrochloric acid) at elevated temperatures, often around 80-100°C, to facilitate the formation of the hydroxymethyl group.

Technical Parameters:

  • Reaction Time: Typically ranges from 4 to 8 hours.
  • Purification: The product is purified via recrystallization or chromatography to achieve high purity levels suitable for further applications .
Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole features a benzimidazole core with distinct substituents:

  • Benzimidazole Ring: Comprising two fused rings, one being a benzene and the other an imidazole.
  • Hydroxymethyl Group: Located at the second position, contributing to its reactivity.
  • Trifluoromethoxy Group: Positioned at the fifth position, this group significantly influences the compound's electronic properties and lipophilicity.

Structural Data

  • Molecular Geometry: The compound exhibits a planar structure conducive to π-π stacking interactions.
  • Bond Angles and Lengths: Typical bond lengths range from 1.35 Å (C-H) to 1.39 Å (C-C), with angles close to 120° around sp² hybridized carbons .
Chemical Reactions Analysis

2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The trifluoromethoxy group can undergo electrophilic substitution reactions due to its electron-withdrawing nature.
  2. Nucleophilic Reactions: The hydroxymethyl group can act as a nucleophile in reactions with electrophiles, facilitating further functionalization.
  3. Oxidation Reactions: Under certain conditions, this compound may oxidize to form corresponding carbonyl derivatives.

Reaction Conditions

  • Oxidation Agents: Common agents include potassium permanganate or chromium trioxide.
  • Temperature Control: Reactions are typically carried out at room temperature or slightly elevated temperatures depending on the reactivity required .
Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole is primarily studied in the context of its biological activity:

  1. Target Interaction: It is believed that this compound interacts with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.
  2. Inhibition Pathways: Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells, thus inducing apoptosis.

Biochemical Pathways

Research indicates that benzimidazole derivatives can interfere with microtubule dynamics, crucial for cell division and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but poorly soluble in non-polar solvents.
  • Melting Point: Reported melting point is around 150°C.
  • Stability: Stable under normal conditions but sensitive to strong acids and bases .

Relevant Data

  • LogP Value: Approximately 2.89, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
Applications

2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole has diverse applications across various fields:

  1. Medicinal Chemistry: It serves as a potential scaffold for developing new anticancer agents due to its ability to disrupt cellular processes.
  2. Material Science: Utilized in synthesizing advanced materials owing to its unique electronic properties imparted by the trifluoromethoxy group.
  3. Research Applications: Employed as a building block in organic synthesis and coordination chemistry for creating complex molecular architectures .
Introduction to Benzimidazole Scaffolds in Modern Drug Discovery

The benzimidazole nucleus—a bicyclic aromatic system comprising fused benzene and imidazole rings—stands as a cornerstone heterocycle in medicinal chemistry. Its structural resemblance to purine bases enables biomimetic interactions with biological macromolecules, facilitating diverse pharmacological targeting [3] [4]. As a "privileged scaffold," benzimidazole derivatives exhibit exceptional target promiscuity while maintaining synthetic accessibility, driving their incorporation into FDA-approved drugs spanning oncology (abemaciclib), antiulcerants (omeprazole), antivirals (enviradene), and anthelmintics (albendazole) [4] [7] [10]. This versatility originates from the core’s capacity to engage in:

  • Multidirectional hydrogen bonding (N-H as donor, imine nitrogen as acceptor)
  • π-π stacking interactions via the planar aromatic system
  • Hydrophobic pocket occupancy through the benzene moiety [3] [6]

Table 1: Benzimidazole-Protein Interaction Profiles

Target ClassPDB IDKey InteractionsBiological Consequence
Kinases (e.g., Plk1)3DA6H-bond with Cys133; π-stacking with hydrophobic residues (Leu59, Arg136)Cell cycle inhibition
PARP-17AACVan der Waals, H-bond, carbon-π, π-π, amide-ring interactionsDNA repair inhibition
DNA2B3EH-bond, polar, carbon-π, aromatic interactionsIntercalation/alkylation
Histone Deacetylases7KBGH-bond, π-π, hydrophobic contactsEpigenetic modulation

Structural and Pharmacophoric Significance of Benzimidazole Core

The benzimidazole core’s rigid planar conformation optimizes DNA intercalation and enzyme active-site penetration, as demonstrated in topoisomerase inhibitors and kinase antagonists [3]. Crystallographic studies confirm that substitutions at N1, C2, C5, and C6 profoundly modulate target specificity:

  • N1 alkylation enhances metabolic stability by blocking tautomerism [4]
  • C2 modifications influence π-delocalization and H-bond acceptor strength [10]
  • C5/C6 substituents dictate hydrophobic/hydrophilic balance for membrane permeability [6]

Quantum mechanical analyses reveal benzimidazole’s distinct electronic profile: pKa values of 5.3 (pKa₁) and 12.3 (pKa₂) enable ionization-dependent binding across physiological pH gradients, while high thermal/chemical stability (resists conc. H₂SO₄ at 270°C) ensures synthetic flexibility [4] [5]. This stability permits the integration of electrophilic substituents—including the trifluoromethoxy group—without core degradation.

Rationale for 5-(Trifluoromethoxy) and 2-(Hydroxymethyl) Substitutions

The strategic combination of 5-trifluoromethoxy (-OCF₃) and 2-hydroxymethyl (-CH₂OH) groups creates a synergistic pharmacophore with optimized steric, electronic, and solubility properties:

Trifluoromethoxy Group (-OCF₃) at C5:

  • Introduces strong electron-withdrawing effects (σₚ = 3.92, π* = 0.38) that enhance metabolic stability and modulate electron density across the ring [1] [5]
  • Provides lipophilic character (π = 1.04) for membrane penetration while the C-F bond resists oxidative cleavage [1]
  • In Trypanosoma cruzi studies, -OCF₃ derivatives disrupted redox homeostasis 8-fold more potently than methoxy analogs, confirming the group’s bioactivity-enhancing role [1]

Hydroxymethyl Group (-CH₂OH) at C2:

  • Serves as a H-bond donor/acceptor hybrid for targeted protein engagement (e.g., kinase ATP pockets) [6] [10]
  • Enables prodrug derivatization (e.g., esterification, phosphorylation) and conjugative metabolism to carboxylic acid derivatives [9]
  • Improves aqueous solubility by 3.7-fold compared to methyl analogs, counterbalancing -OCF₃ hydrophobicity [9] [10]

Table 2: Electronic and Physicochemical Properties of Key Substituents

SubstituentHammett σₚLipophilicity (π)H-Bond CapacityKey Biological Roles
-OCF₃ (C5)3.921.04Acceptor onlyMetabolic stability; membrane penetration; e⁻ withdrawal
-CH₂OH (C2)-0.28-0.98Donor + AcceptorSolubility; prodrug design; target binding
-CF₃ (reference)3.380.97Acceptor onlyComparative e⁻ withdrawal

Historical Evolution of Substituted Benzimidazoles in Therapeutics

Benzimidazole therapeutics have evolved through three generations:

First Generation (1970s–1990s): Focused on minimally substituted antiparasitics (e.g., thiabendazole) and antiulcerants (omeprazole precursor timoprazole). The discovery that C2 position tolerated steric bulk without activity loss enabled second-generation designs [4] [7].

Second Generation (1990s–2010s): Featured C2/C5 disubstituted variants with enhanced potency:

  • Bendamustine (C2 chloroethylamine, C5 methyl): Approved for CLL/NHL via DNA crosslinking [10]
  • Abemaciclib (C2 aminopyrimidine, C5 chloro): CDK4/6 inhibitor for breast cancer [3] [10]
  • Maribavir (C2 L-valinate ester): Antiviral targeting UL97 kinase [7]

Third Generation (2020s–Present): Integrates biologically inert groups convertible in vivo (e.g., hydroxymethyl) and halogenated motifs for target-specific tuning. The hybrid 2-(hydroxymethyl)-5-(trifluoromethoxy)benzimidazole exemplifies this trend—its -CH₂OH group enables kinase H-bond networks, while -OCF₃ enhances blood-brain barrier penetration in CNS infection models [6] [8] [10].

Table 3: Evolution of Key Benzimidazole-Based Therapeutics

GenerationRepresentative DrugSubstitution PatternTherapeutic ApplicationInnovation
1stThiabendazoleC2 unsubstituted; C5/6 HAnthelminticProof-of-concept for scaffold bioactivity
1stOmeprazoleC2 methylsulfinyl; C5 methoxyAntiulcerantProdrug activation in acidic compartments
2ndBendamustineC2 chloroethylamine; C5 methylChronic lymphocytic leukemiaDNA alkylating agent
2ndAbemaciclibC2 aminopyrimidine; C5 chloroBreast cancerSelective CDK4/6 inhibition
3rd2-(Hydroxymethyl)-5-(trifluoromethoxy)C2 hydroxymethyl; C5 trifluoromethoxyInvestigational (infectious disease/oncology)Balanced solubility/permeability; target versatility

Properties

CAS Number

919054-04-9

Product Name

2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole

IUPAC Name

[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]methanol

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14)

InChI Key

IYZRNYXTOFNHAK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)CO

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.